Cas no 81398-30-3 (2''-O-alpha-L-Rhamnopyranoside-Orientin+)

2''-O-alpha-L-Rhamnopyranoside-Orientin+ 化学的及び物理的性質
名前と識別子
-
- 2''-O-alpha-L-Rhamnopyranoside-Orientin+
- 8-[2-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one (ACI)
- 2′-Rhamnosyl-orientin
- 2′′-O-Rhamnosylorientin
- Luteolin 8-C-neohesperidoside
- Orientin 2′′-O-rhamnoside
- DTXSID901312108
- 8-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one
- 4H-1-Benzopyran-4-one, 8-[2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-
- Orientin 2''-O-rhamnoside
- 81398-30-3
- AKOS040762726
- CHEBI:183010
- Orientin 2''-rhamnoside
- 8-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one
- 8-[(2S,4S,5S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one
- 8-((2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one
- 8-((2S,4S,5S)-4,5-dihydroxy-6-(hydroxymethyl)-3-((2S,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one
- Orientin 2a(2)a(2)-O-rhamnoside
-
- インチ: 1S/C27H30O15/c1-8-19(34)21(36)23(38)27(39-8)42-26-22(37)20(35)16(7-28)41-25(26)18-13(32)5-12(31)17-14(33)6-15(40-24(17)18)9-2-3-10(29)11(30)4-9/h2-6,8,16,19-23,25-32,34-38H,7H2,1H3/t8-,16+,19-,20+,21+,22-,23+,25-,26+,27-/m0/s1
- InChIKey: TVSBSLGTNMNUBC-ZDBFMITKSA-N
- ほほえんだ: OC1C=C(O)C2C(C=C(C3C=CC(O)=C(O)C=3)OC=2C=1[C@@H]1O[C@H](CO)[C@@H](O)[C@H](O)[C@H]1O[C@@H]1O[C@@H](C)[C@H](O)[C@@H](O)[C@H]1O)=O
計算された属性
- せいみつぶんしりょう: 594.15847025g/mol
- どういたいしつりょう: 594.15847025g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 10
- 水素結合受容体数: 15
- 重原子数: 42
- 回転可能化学結合数: 5
- 複雑さ: 995
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 10
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.2
- トポロジー分子極性表面積: 256Ų
2''-O-alpha-L-Rhamnopyranoside-Orientin+ セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
2''-O-alpha-L-Rhamnopyranoside-Orientin+ 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN5525-1 mL * 10 mM (in DMSO) |
Orientin 2''-O-rhamnoside |
81398-30-3 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 5650 | 2023-09-15 | |
TargetMol Chemicals | TN5525-1 ml * 10 mm |
Orientin 2''-O-rhamnoside |
81398-30-3 | 1 ml * 10 mm |
¥ 5650 | 2024-07-19 | ||
TargetMol Chemicals | TN5525-5 mg |
Orientin 2''-O-rhamnoside |
81398-30-3 | 98% | 5mg |
¥ 3,710 | 2023-07-10 | |
TargetMol Chemicals | TN5525-5mg |
Orientin 2''-O-rhamnoside |
81398-30-3 | 5mg |
¥ 3710 | 2024-07-19 |
2''-O-alpha-L-Rhamnopyranoside-Orientin+ 関連文献
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
-
Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
-
10. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
2''-O-alpha-L-Rhamnopyranoside-Orientin+に関する追加情報
Introduction to 2''-O-alpha-L-Rhamnopyranoside-Orientin+ and CAS No 81398-30-3
The compound identified by CAS No 81398-30-3 and the product named 2''-O-alpha-L-Rhamnopyranoside-Orientin+ represents a significant advancement in the field of natural product chemistry and pharmaceutical research. This glycoside derivative has garnered considerable attention due to its unique structural properties and promising biological activities. The compound is a complex oligosaccharide, incorporating a rhamnopyranose moiety linked to orientin, a flavone C-glycoside found in various plant species. Such modifications have been extensively studied for their potential therapeutic applications, particularly in the context of anti-inflammatory, antioxidant, and anticancer properties.
In recent years, the exploration of plant-derived glycosides has intensified, driven by their diverse pharmacological profiles and low toxicity profiles. The 2''-O-alpha-L-Rhamnopyranoside-Orientin+ structure exemplifies this trend, as it combines the benefits of both flavonoids and rhamnopyranose sugars. Flavonoids are well-documented for their ability to modulate multiple cellular pathways, including those involved in oxidative stress and inflammation. The addition of a rhamnopyranose residue enhances the solubility and bioavailability of orientin, making it a more effective candidate for therapeutic use.
Recent studies have highlighted the role of 2''-O-alpha-L-Rhamnopyranoside-Orientin+ in modulating immune responses. Research indicates that this compound can activate specific immune cells, such as T lymphocytes and macrophages, while simultaneously inhibiting pro-inflammatory cytokine production. This dual action makes it particularly promising for treating chronic inflammatory diseases, where excessive immune activation is a key pathological feature. The mechanism of action appears to involve the modulation of signaling pathways such as NF-κB and MAPK, which are central to inflammatory responses.
The structural complexity of 2''-O-alpha-L-Rhamnopyranoside-Orientin+ also contributes to its potential as an anticancer agent. Preclinical studies have demonstrated that this glycoside can induce apoptosis in cancer cells by disrupting mitochondrial function and enhancing reactive oxygen species (ROS) production. Additionally, it has been shown to inhibit the proliferation of cancer cells by downregulating key growth factor receptors such as EGFR and HER2. These findings suggest that 2''-O-alpha-L-Rhamnopyranoside-Orientin+ could serve as a lead compound for developing novel anticancer therapies.
Another area of interest is the antioxidant activity of 2''-O-alpha-L-Rhamnopyranoside-Orientin+. Oxidative stress is recognized as a contributing factor in numerous diseases, including neurodegenerative disorders like Alzheimer's disease and Parkinson's disease. Studies have shown that this compound can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cells from oxidative damage. Furthermore, its ability to enhance the activity of endogenous antioxidant enzymes adds to its therapeutic potential.
The pharmacokinetic properties of 2''-O-alpha-L-Rhamnopyranoside-Orientin+ are also worth noting. Due to its glycosidic structure, it exhibits improved oral bioavailability compared to orientin alone. This is attributed to the enhanced solubility provided by the rhamnopyranose moiety, which facilitates better absorption across the gastrointestinal tract. Additionally, preliminary studies suggest that this compound has a favorable metabolic profile, with minimal degradation by digestive enzymes.
In conclusion, 2''-O-alpha-L-Rhamnopyranoside-Orientin+, identified by CAS No 81398-30-3, represents a promising natural product derivative with significant therapeutic potential. Its ability to modulate immune responses, induce apoptosis in cancer cells, scavenge free radicals, and enhance bioavailability makes it an attractive candidate for further clinical development. As research in this area continues to evolve, it is likely that additional applications for this compound will be discovered, further solidifying its importance in modern medicine.
81398-30-3 (2''-O-alpha-L-Rhamnopyranoside-Orientin+) 関連製品
- 1795772-91-6(N-(2-aminopentyl)-4-nitrobenzene-1-sulfonamide)
- 1286719-09-2(N-4-(furan-2-yl)-1,3-thiazol-2-yl-1-6-(1H-imidazol-1-yl)pyridazin-3-ylpiperidine-3-carboxamide)
- 177735-09-0((3-Methylthiophen-2-yl)boronic acid)
- 2097967-85-4(tert-butyl 5-(6-(1h-imidazol-1-yl)pyridazin-3-yl)hexahydropyrrolo3,4-cpyrrole-2(1h)-carboxylate)
- 1823503-36-1(tert-butyl N-(2-cyclopropyl-1,3-thiazol-4-yl)carbamate)
- 1880109-24-9((3-Amino-2,2-difluoropropyl)(1-cyclopropylpropyl)methylamine)
- 2172022-06-7(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamidocyclopentane-1-carboxylic acid)
- 1806318-29-5(Ethyl 3-cyano-5-mercapto-2-methylbenzoate)
- 2171860-91-4(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylthiomorpholine-2-carboxylic acid)
- 1409095-69-7(3-(octan-2-yloxy)propane-1-sulfonyl chloride)




